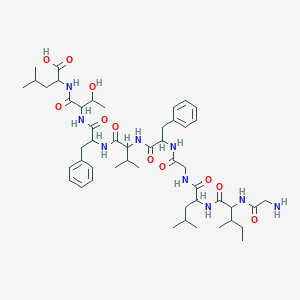

H-Gly-ile-leu-gly-phe-val-phe-thr-leu-OH

Description

Significance of Designed Peptides in Contemporary Biological and Medicinal Chemistry

Designed peptides, which are short chains of amino acids, have become indispensable tools in modern biomedical research. genscript.comcreative-peptides.combiomatik.com Their importance stems from their vast chemical diversity and functional versatility, allowing them to serve a wide range of biological roles, including acting as hormones, neurotransmitters, and immunogens. genscript.com Unlike larger protein-based drugs, synthetic peptides offer high target affinity and specificity, coupled with a favorable safety profile. genscript.com

The field of peptide synthesis has advanced significantly, enabling the creation of peptides with specific, predetermined sequences and properties. biomatik.com This has led to their use in a variety of applications, from the development of new therapeutic agents to the construction of novel biomaterials for regenerative medicine. genscript.comnih.gov For instance, synthetic peptides are being explored as cancer therapeutics, with some designed to specifically target and disrupt cancer cell processes. biomatik.comnih.gov They are also integral to the development of vaccines, where they can be engineered to elicit a targeted immune response. creative-peptides.combiomatik.com

Furthermore, the ability of certain peptides to self-assemble into complex nanostructures like hydrogels has opened up new avenues in drug delivery and tissue engineering. genscript.comresearchgate.net These peptide-based hydrogels can mimic the natural extracellular matrix, providing scaffolds that support cell growth and tissue regeneration. genscript.comnih.govresearchgate.net The stimuli-responsive nature of some self-assembling oligopeptides allows for the controlled release of therapeutic agents, paving the way for more precise and personalized medical treatments. chinesechemsoc.orgntu.edu.sg

Rationale for Investigating the Chemical Compound H-Gly-Ile-Leu-Gly-Phe-Val-Phe-Thr-Leu-OH as a Research Scaffold

The specific amino acid sequence of this compound suggests a number of properties that make it a compelling candidate for a research scaffold. The rationale for its investigation is rooted in the characteristics of its constituent amino acids.

A significant portion of the peptide is composed of hydrophobic amino acids: Isoleucine (Ile), Leucine (Leu), Phenylalanine (Phe), and Valine (Val). creative-peptides.comnumberanalytics.comcreative-peptides.comarizona.edu This high degree of hydrophobicity is a key driver for self-assembly, a process where molecules spontaneously organize into ordered structures. chinesechemsoc.orgdtic.mil Such self-assembling peptides are of great interest for creating biomaterials, as they can form nanofibers, vesicles, and hydrogels. researchgate.net These structures can serve as scaffolds for tissue engineering or as vehicles for drug delivery. researchgate.netnih.gov The hydrophobic nature of this peptide suggests it could form stable structures in aqueous environments, a critical feature for biomedical applications. bhu.ac.innih.gov

The presence of two Glycine (B1666218) (Gly) residues provides flexibility to the peptide backbone. testbook.comyoutube.com Glycine, being the smallest amino acid, can fit into tight spaces within a folded structure, potentially facilitating the formation of specific secondary structures like β-sheets, which are common in self-assembling peptides. dtic.milyoutube.com

Threonine (Thr), a polar amino acid, introduces a hydrophilic point in an otherwise hydrophobic sequence. arizona.edu This amphiphilic character—having both hydrophobic and hydrophilic regions—is a well-known driver of self-assembly into higher-order structures in aqueous environments. nih.gov The hydroxyl group of threonine can also participate in hydrogen bonding, further stabilizing the assembled structures.

The two Phenylalanine (Phe) residues, with their aromatic side chains, can engage in π-π stacking interactions. numberanalytics.com These interactions are significant non-covalent forces that can contribute to the stability and specific arrangement of self-assembled peptide nanostructures.

Properties of Constituent Amino Acids

| Amino Acid | Three-Letter Code | One-Letter Code | Key Property | Molecular Weight ( g/mol ) |

| Glycine | Gly | G | Provides flexibility. testbook.comyoutube.com | 75.07 |

| Isoleucine | Ile | I | Hydrophobic, branched-chain. creative-peptides.comwikipedia.org | 131.17 |

| Leucine | Leu | L | Hydrophobic, branched-chain. numberanalytics.comwikipedia.org | 131.17 |

| Phenylalanine | Phe | F | Hydrophobic, aromatic. wikipedia.org | 165.19 nih.gov |

| Valine | Val | V | Hydrophobic, branched-chain. arizona.eduwikipedia.org | 117.15 numberanalytics.com |

| Threonine | Thr | T | Polar, contains a hydroxyl group. arizona.edu | 119.12 |

Predicted Properties of this compound

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₅₀H₈₅N₉O₁₁ | Sum of the atomic constituents of the amino acid residues, accounting for the formation of peptide bonds. |

| Molecular Weight | 992.27 g/mol | Sum of the residue weights of the constituent amino acids. |

| Overall Character | Hydrophobic, with a polar region | Dominated by hydrophobic residues (Ile, Leu, Phe, Val), with a polar Threonine residue. creative-peptides.comnumberanalytics.comcreative-peptides.comarizona.edu |

| Potential for Self-Assembly | High | The amphiphilic and hydrophobic nature promotes spontaneous organization into higher-order structures in aqueous solution. chinesechemsoc.orgdtic.mil |

| Potential Secondary Structure | β-sheet | Common for self-assembling peptides, facilitated by the alternating hydrophobic residues and flexible glycine linkers. dtic.mil |

Structure

2D Structure

Properties

Molecular Formula |

C49H75N9O11 |

|---|---|

Molecular Weight |

966.2 g/mol |

IUPAC Name |

2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C49H75N9O11/c1-10-30(8)41(56-38(60)25-50)47(66)53-34(21-27(2)3)43(62)51-26-39(61)52-35(23-32-17-13-11-14-18-32)44(63)57-40(29(6)7)46(65)54-36(24-33-19-15-12-16-20-33)45(64)58-42(31(9)59)48(67)55-37(49(68)69)22-28(4)5/h11-20,27-31,34-37,40-42,59H,10,21-26,50H2,1-9H3,(H,51,62)(H,52,61)(H,53,66)(H,54,65)(H,55,67)(H,56,60)(H,57,63)(H,58,64)(H,68,69) |

InChI Key |

NBDRFCQNHCTWII-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)CN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of H Gly Ile Leu Gly Phe Val Phe Thr Leu Oh

Principles of Solid-Phase Peptide Synthesis (SPPS) for the Chemical Compound

Solid-Phase Peptide Synthesis (SPPS) represents the cornerstone of modern peptide synthesis, offering a robust and efficient method for assembling peptide chains. inflibnet.ac.in The general principle involves the stepwise addition of amino acids to a growing peptide chain that is covalently anchored to an insoluble solid support, typically a polymeric resin. nih.gov20.210.105 This methodology allows for the easy removal of excess reagents and by-products by simple filtration and washing, which streamlines the purification process at each step. inflibnet.ac.in

The synthesis of H-Gly-Ile-Leu-Gly-Phe-Val-Phe-Thr-Leu-OH begins at the C-terminus. The first amino acid, Leucine (Leu), is attached to the solid support. Following this, the peptide is elongated in a series of cycles, each consisting of two main steps:

Deprotection: The temporary protecting group on the α-amino group of the resin-bound amino acid is removed.

Coupling: The next N-terminally protected amino acid in the sequence is activated and reacted with the newly exposed amino group of the resin-bound peptide, forming a new peptide bond. nih.gov

This cycle is repeated for each amino acid—Threonine (Thr), Phenylalanine (Phe), Valine (Val), Phenylalanine (Phe), Glycine (B1666218) (Gly), Leucine (Leu), Isoleucine (Ile), and finally Glycine (Gly)—until the full nonapeptide sequence is assembled. vaia.com Once the synthesis is complete, the peptide is cleaved from the resin support, and all permanent side-chain protecting groups are removed simultaneously, typically with a strong acid like trifluoroacetic acid (TFA). nih.gov20.210.105

Optimization of Coupling and Deprotection Protocols

The success of SPPS, particularly for a lengthy and somewhat hydrophobic peptide like this compound, hinges on the optimization of coupling and deprotection steps to achieve near-quantitative yields at each cycle.

Protecting Group Strategy: The most common strategy for SPPS is the use of the 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection. nih.gov The Fmoc group is base-labile and is typically removed using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). vaia.com This mild deprotection condition preserves the acid-labile linkers that anchor the peptide to the resin and the protecting groups on the amino acid side chains. vaia.com An alternative is the tert-butyloxycarbonyl (Boc) strategy, which uses an acid-labile Boc group for Nα-protection and requires strong acids for its removal. nih.gov

Coupling Reagents: Efficient peptide bond formation requires the activation of the carboxyl group of the incoming amino acid. A variety of coupling reagents are available, and the choice depends on factors like reaction kinetics and the potential for side reactions. Common carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), are effective but can lead to the formation of by-products. nih.gov More advanced reagents, often based on phosphonium (B103445) or aminium/uronium salts like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), offer faster coupling times and minimize side reactions, which is crucial for sterically hindered couplings involving residues like Isoleucine, Valine, and Threonine.

Solvents and Additives: The choice of solvent is critical for solvating the growing peptide chain and facilitating the reaction. DMF and dichloromethane (B109758) (DCM) are the most frequently used solvents. 20.210.105 Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) are often included in coupling reactions to improve efficiency and suppress racemization.

Table 1: Key Reagents in the Fmoc-based SPPS of this compound

| Component | Examples | Function |

|---|---|---|

| Solid Support | Wang resin, Rink Amide resin | Insoluble matrix for peptide assembly |

| Nα-Protecting Group | Fmoc (9-fluorenylmethoxycarbonyl) | Temporary protection of the N-terminus |

| Deprotection Reagent | 20% Piperidine in DMF | Removal of the Fmoc group |

| Coupling Reagents | DCC/HOBt, HBTU/DIPEA, HATU | Activation of carboxyl group for peptide bond formation |

| Side-Chain Protection | tBu (tert-butyl) for Thr, Trt (trityl) | Permanent protection of reactive side chains |

| Cleavage Cocktail | TFA/H₂O/TIS (Trifluoroacetic acid/Water/Triisopropylsilane) | Cleavage from resin and removal of side-chain protection |

Strategies for Purification and Characterization of the Synthetic Product

Following cleavage from the solid support, the crude peptide product contains the target nonapeptide along with various impurities, such as deletion sequences (peptides missing one or more amino acids) or incompletely deprotected peptides. Therefore, robust purification and characterization methods are essential.

Purification: The most widely used technique for purifying synthetic peptides is reversed-phase high-performance liquid chromatography (RP-HPLC). waters.com This method separates the peptide from impurities based on differences in hydrophobicity. nih.gov The crude peptide mixture is dissolved and injected into an HPLC column packed with a nonpolar stationary phase (e.g., C18 silica). A gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase (often containing 0.1% TFA) is used to elute the components. The more hydrophobic the peptide, the longer it is retained on the column. Fractions are collected and analyzed for purity. For large-scale or very impure samples, flash chromatography can be employed as a preliminary purification step before final polishing with HPLC. biotage.com

Characterization: The identity and purity of the purified this compound must be confirmed.

Mass Spectrometry (MS): This is the primary tool for confirming the molecular weight of the synthetic peptide. nih.gov Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS) provide a precise mass measurement that can be compared to the theoretical mass of the target peptide. nih.gov

Analytical RP-HPLC: This is used to assess the purity of the final product. waters.com A sample is run on an analytical HPLC system, and the purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Incorporation of Non-Canonical Amino Acids and Isosteric Replacements in Peptide Design

To enhance the properties of the native peptide, chemists can introduce non-canonical amino acids (ncAAs) or make isosteric replacements in the this compound sequence. nih.govnih.gov These modifications can improve metabolic stability, receptor binding affinity, or other pharmacological characteristics. asm.org

Non-Canonical Amino Acids (ncAAs): These are amino acids that are not among the 20 common proteinogenic ones. researchgate.net They can be incorporated during SPPS using the same coupling chemistry as standard amino acids. nih.gov For example, a fluorinated version of Phenylalanine could be incorporated to block sites of metabolic oxidation, or an amino acid with a reactive handle (e.g., an azide (B81097) or alkyne) could be introduced for subsequent "click" chemistry modifications.

Isosteric Replacements: This strategy involves replacing an atom or a functional group within an amino acid or the peptide backbone with another that has a similar size, shape, and electronic configuration. youtube.com The goal is to retain or improve biological activity while altering other properties like susceptibility to enzymatic degradation. nih.govnih.gov

Peptide Bond Isosteres: The amide bond (-CO-NH-) is susceptible to cleavage by proteases. It can be replaced with a non-hydrolyzable mimic, such as a reduced amide bond (-CH₂-NH-) or an alkene isostere (-CH=CH-), to increase the peptide's half-life in a biological system. nih.gov

Side Chain Isosteres: A classic example is the replacement of a hydrogen atom with fluorine. cambridgemedchemconsulting.com In the context of this compound, the methyl group of Valine could be replaced with a trifluoromethyl group, or the hydroxyl group of Threonine could be replaced with a methoxy (B1213986) group to prevent phosphorylation.

Table 2: Examples of Potential Isosteric Replacements in this compound

| Original Group | Location | Isosteric Replacement | Potential Effect |

|---|---|---|---|

| Peptide Amide Bond (-CO-NH-) | Backbone | Reduced Amide Bond (-CH₂-NH-) | Increased resistance to proteases |

| Phenylalanine | Residue 5 or 7 | Cyclohexylalanine | Modify hydrophobicity and aromatic interactions |

| Leucine/Isoleucine | Residue 2, 3, or 9 | Norleucine | Alter side-chain packing and conformation |

| Threonine OH group | Residue 8 | H or F | Remove hydrogen bonding capability or block metabolism |

Site-Specific Chemical Modifications and Their Synthetic Feasibility

Beyond incorporating ncAAs, the peptide can be chemically modified at specific sites after its synthesis, either on-resin or in solution. researchgate.net

N-Terminal and C-Terminal Derivatizations (e.g., Acylation, Amidation)

N-Terminal Acylation: The free amino group at the N-terminus (on Glycine) can be acylated, most commonly through acetylation (introducing an acetyl group, CH₃CO-). This modification neutralizes the positive charge of the N-terminal amine, which can increase the peptide's hydrophobicity and prevent degradation by aminopeptidases. This is readily achieved on-resin before cleavage by treating the peptide with acetic anhydride.

C-Terminal Amidation: The C-terminal carboxylic acid (on Leucine) can be converted to a primary amide (-CONH₂). This modification removes the negative charge, making the peptide more resistant to carboxypeptidases and often mimicking the structure of naturally occurring peptide hormones. nih.gov Amidation is typically accomplished by using a specific type of resin (e.g., Rink Amide resin) during SPPS, which yields the C-terminal amide upon cleavage.

Side Chain Modifications and Functionalization

The side chains of the amino acids within the this compound sequence offer further opportunities for chemical modification. researchgate.netnih.gov

Threonine Side Chain: The hydroxyl group of the Threonine at position 8 is a prime target for functionalization. It can be modified through:

Phosphorylation: Introducing a phosphate (B84403) group can mimic a key post-translational modification that regulates protein interactions. This can be done by incorporating a protected phosphothreonine amino acid during SPPS. acs.org

Glycosylation: Attaching a sugar moiety can improve solubility and stability. This is typically achieved by using pre-glycosylated amino acid building blocks in the synthesis. acs.org

Phenylalanine Side Chain: The aromatic rings of the Phenylalanine residues at positions 5 and 7 are less reactive but can be modified through electrophilic aromatic substitution reactions, although controlling the site of modification can be challenging.

Modification via Reactive ncAAs: A more controlled approach to side-chain functionalization is to first incorporate a non-canonical amino acid with a unique reactive group (e.g., an azide, alkyne, or ketone). acs.org This allows for highly specific post-synthetic modification using bioorthogonal chemistry, such as the Wittig reaction or 1,3-dipolar cycloadditions, to attach a wide variety of functional molecules like fluorescent dyes, chelating agents, or other bioactive moieties. acs.orgnih.gov

Conformational Analysis and Structural Determinants of H Gly Ile Leu Gly Phe Val Phe Thr Leu Oh

Spectroscopic Techniques for Secondary Structure Elucidation

Circular Dichroism (CD) Spectroscopy Investigations

Circular Dichroism (CD) spectroscopy is a powerful tool for rapidly assessing the secondary structure of peptides. By measuring the differential absorption of left and right circularly polarized light, CD spectroscopy can identify the presence of α-helices, β-sheets, β-turns, and random coil structures.

For the peptide H-Gly-Ile-Leu-Gly-Phe-Val-Phe-Thr-Leu-OH, CD spectra would likely be recorded in various solvents, such as aqueous buffers or organic solvents like trifluoroethanol (TFE), to observe conformational transitions. In aqueous solution, the peptide might exhibit a spectrum characteristic of a random coil or β-structure. The addition of TFE, a known α-helix-inducing solvent, could promote a conformational shift. For instance, a transition from a β-structure or a disordered state to an α-helical conformation has been observed in other peptides upon increasing TFE concentrations nih.gov. The CD spectrum of an α-helix is characterized by negative bands at approximately 222 nm and 208 nm and a positive band around 192 nm. In contrast, a β-sheet structure typically shows a negative band near 218 nm and a positive band around 195 nm. The presence of phenylalanine, with its aromatic side chain, can also contribute to the CD spectrum in the near-UV region (250-300 nm), providing information about the local environment of these residues researchgate.netresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution information about the three-dimensional structure and dynamics of peptides in solution. A combination of one-dimensional and two-dimensional NMR experiments would be employed for this compound.

The process begins with the assignment of all proton resonances using 2D experiments such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) nih.gov. Once the resonances are assigned, NOESY experiments are crucial for determining the peptide's conformation. The NOE effect is distance-dependent (proportional to 1/r^6, where r is the distance between two protons), and the observation of specific NOEs between protons of different amino acid residues provides distance constraints that are used to calculate the 3D structure.

For example, the presence of strong sequential NH-NH NOEs would suggest a helical conformation, while specific long-range NOEs would indicate the presence of turns or folded structures nih.gov. The analysis of coupling constants, particularly the ³J(HNα) coupling constant, can provide information about the backbone dihedral angle φ. Small coupling constants (around 4 Hz) are indicative of α-helical structures, whereas larger values (around 8-10 Hz) are more consistent with β-sheet conformations. Furthermore, temperature gradients of the amide proton chemical shifts can identify hydrogen-bonded protons, which are characteristic of stable secondary structures researchgate.net.

Advanced Structural Biology Methods for High-Resolution Structures (e.g., X-ray Crystallography)

X-ray crystallography is the gold standard for obtaining high-resolution, atomic-level three-dimensional structures of molecules, including peptides nih.gov. The process involves three main stages: crystallization of the peptide, collection of X-ray diffraction data, and determination of the electron density map to build the final structure nih.gov.

To obtain crystals of this compound suitable for X-ray diffraction, a wide range of crystallization conditions would need to be screened. This involves varying parameters such as pH, temperature, precipitant concentration, and the presence of additives. The relatively small size and potential flexibility of this nonapeptide could present challenges for crystallization nih.gov.

Once suitable crystals are obtained, they are exposed to a focused beam of X-rays. The resulting diffraction pattern is recorded and analyzed to determine the unit cell dimensions and the symmetry of the crystal. The phases of the diffracted X-rays, which are lost during the experiment, are then determined, often by using techniques like molecular replacement if a homologous structure is available, or by incorporating heavy atoms into the peptide to use anomalous diffraction methods nih.gov. The solved structure would reveal the precise atomic coordinates of the peptide, detailing the backbone conformation, side-chain orientations, and any intramolecular hydrogen bonds that stabilize the structure nih.gov.

Molecular Conformations and Dynamics of the Chemical Compound

Alpha-Helical Propensities within the Chemical Compound

The α-helix is a common secondary structure in proteins and peptides, stabilized by hydrogen bonds between the backbone C=O of one residue and the N-H group of the residue four positions ahead in the sequence wikipedia.org. The propensity of an amino acid to be part of an α-helix is influenced by factors such as the conformational entropy of the side chain upon folding and the ability of the side chain to interact favorably with the helix backbone.

Alanine (B10760859) is considered the strongest helix-former, while glycine (B1666218) and proline are known as helix-breakers nih.govyoutube.com. The peptide this compound contains several residues with varying α-helical propensities. Leucine (Leu) and Phenylalanine (Phe) are considered good helix-formers. Isoleucine (Ile), Valine (Val), and Threonine (Thr) have a moderate propensity, which is somewhat lower due to their β-branched side chains that can cause steric clashes. Glycine (Gly) has a high conformational flexibility, which makes it entropically unfavorable to be constrained within a rigid helical structure, thus it is often found at the ends of helices nih.gov. The presence of two glycine residues in the sequence may disrupt or prevent the formation of a stable α-helix.

| Amino Acid | Propensity (ΔG, kcal/mol) | Classification |

|---|---|---|

| Glycine (Gly) | 1.00 | Helix Breaker |

| Isoleucine (Ile) | 0.41 | Moderate Former |

| Leucine (Leu) | 0.21 | Good Former |

| Phenylalanine (Phe) | 0.54 | Good Former |

| Valine (Val) | 0.61 | Moderate Former |

| Threonine (Thr) | 0.66 | Moderate Former |

Beta-Sheet and Beta-Turn Inducement by Amino Acid Motifs

β-sheets are another major type of secondary structure, formed by hydrogen bonds between adjacent polypeptide chains (β-strands). The propensity of amino acids to be in a β-sheet is also well-documented. Aromatic residues like Phenylalanine (Phe) and β-branched residues such as Isoleucine (Ile), Valine (Val), and Threonine (Thr) are frequently found in β-sheets nih.gov.

The peptide this compound contains a high proportion of residues that favor β-sheet formation. The sequence -Phe-Val-Phe- is a motif that would strongly promote the formation of a β-strand. Glycine, due to its flexibility, is often found in β-turns, which are structures that reverse the direction of the polypeptide chain and are crucial for the formation of antiparallel β-sheets. The Gly residue at position 4 could facilitate a β-turn, allowing the chain to fold back on itself.

| Amino Acid | Relative Propensity | Classification |

|---|---|---|

| Glycine (Gly) | 0.80 | Low Propensity (Turn Former) |

| Isoleucine (Ile) | 1.67 | High Propensity |

| Leucine (Leu) | 1.22 | Moderate Propensity |

| Phenylalanine (Phe) | 1.34 | High Propensity |

| Valine (Val) | 1.87 | High Propensity |

| Threonine (Thr) | 1.21 | Moderate Propensity |

Given the high propensity of its constituent amino acids for β-structures and the presence of a potential β-turn-forming glycine, it is plausible that this compound would adopt a β-hairpin or a similar β-sheet-like conformation in solution.

Influence of Hydrophobic and Aromatic Residues (Ile, Leu, Phe, Val) on Overall Conformation

The residues Ile, Leu, and Val all possess aliphatic, nonpolar side chains. These residues are major contributors to the hydrophobic core of folded proteins. wikipedia.org Phenylalanine, in addition to being hydrophobic, contains an aromatic ring, which can participate in stabilizing π-π stacking interactions with other aromatic residues. nih.govnih.gov In the case of this peptide, the two phenylalanine residues can interact with each other, further stabilizing a folded conformation.

The specific impact of these residues on secondary structure formation is also noteworthy. While residues like alanine are strong helix-formers, the β-branched amino acids isoleucine and valine, along with the aromatic phenylalanine, have a higher propensity to be found in β-sheets. pitt.edu Leucine, on the other hand, is a strong helix-promoting residue. nih.gov The presence of glycine, with its minimal side chain, imparts significant conformational flexibility to the peptide backbone, potentially allowing for turns and hinges that facilitate folding. wikipedia.orgpitt.edu

Table 1: Properties of Hydrophobic and Aromatic Residues in the Peptide

| Residue | Type | Key Conformational Influences |

| Isoleucine (Ile) | Hydrophobic, β-branched | Favors β-sheet formation; contributes to the hydrophobic core. pitt.edu |

| Leucine (Leu) | Hydrophobic | Strong α-helix promoter; contributes to the hydrophobic core. nih.gov |

| Phenylalanine (Phe) | Aromatic, Hydrophobic | Favors β-sheet formation; can form stabilizing π-π interactions. nih.govpitt.edu |

| Valine (Val) | Hydrophobic, β-branched | Favors β-sheet formation; contributes to the hydrophobic core. pitt.edu |

Structure Activity Relationship Sar Studies of H Gly Ile Leu Gly Phe Val Phe Thr Leu Oh and Its Analogues

Systematic Amino Acid Substitution Analysis (e.g., Alanine (B10760859) Scanning) for Functional Residue Identification

Systematic substitution of amino acids in the GILGFVFTL sequence has been instrumental in identifying residues critical for its immunological function—namely, binding to the MHC molecule and recognition by the T-cell receptor (TCR). The residues in a peptide epitope are generally categorized as either anchor residues, which fit into specific pockets of the MHC binding groove, or TCR-facing residues, which are exposed for TCR interaction.

For the GILGFVFTL peptide when bound to HLA-A*02:01, the primary anchor residues are Isoleucine at position 2 (p2) and Leucine at position 9 (p9). These residues fit into specific, largely hydrophobic pockets within the HLA binding groove, securing the peptide for presentation. The central part of the peptide, including Phenylalanine (p5), Valine (p6), and Threonine (p8), generally faces outwards for TCR recognition.

Studies involving chemically altered peptide ligands (CPLs) have explored substitutions at or near these anchor residues to enhance MHC binding. nih.gov For instance, modifications at position 1 (Glycine) and 2 (Isoleucine) were designed to improve the fit within the MHC pockets. nih.gov While a comprehensive alanine scanning library for every position with a single bioactivity readout is not detailed in the available literature, substitution experiments provide clear evidence for the function of specific residues. For example, substitutions at TCR contact positions, such as position 5 (Phenylalanine), have been shown to significantly impact the cross-reactivity of responding T-cell clonotypes. nih.gov

| Position | Original Residue | Substitution | Observed Effect on Immunological Activity | Reference |

| p2 | Ile | - | Primary anchor for HLA-A02:01 binding. | nih.gov |

| p5 | Phe | Ala, Ser | Altered recognition by specific T-cell clonotypes; used to study TCR cross-reactivity. | frontiersin.org |

| p9 | Leu | - | Primary anchor for HLA-A02:01 binding. | nih.gov |

This table summarizes findings from substitution studies on the GILGFVFTL peptide. The "bioactivity" in this context refers to MHC binding and T-cell recognition.

Truncation and Deletion Analysis to Define Minimal Active Sequences

Truncation analysis has been pivotal in defining the minimal epitope length required for potent T-cell activation. Early studies identified that the nonamer (9-mer) peptide, GILGFVFTL, is the optimal epitope for sensitizing HLA-A2+ target cells to lysis by influenza-specific CTLs. sb-peptide.com

Research comparing the 9-mer with a longer 12-mer peptide (KGILGFVFTLTV, corresponding to M1 57-68) found that the 9-mer was 100 to 1,000 times more effective. sb-peptide.com This demonstrates that the 9-mer sequence represents the minimal and optimal active sequence for binding to the HLA-A*02:01 molecule and eliciting a maximal cytotoxic T-cell response. Further extension at either the N- or C-terminus reduces this specific activity, likely by interfering with the precise fit of the anchor residues into the MHC binding groove. More recent studies have also shown that while longer 15-mer peptides can activate T-cells, they do so with slower kinetics compared to the optimal 9-mer, likely because the longer peptides require additional processing before they can bind to the MHC class I molecule.

Impact of Specific Amino Acid Residues on Bioactivity (e.g., Branched-chain amino acids, Aromatic residues)

The bioactivity of GILGFVFTL is profoundly influenced by its specific composition of branched-chain and aromatic amino acids, which contribute to both MHC binding and TCR interaction.

Branched-Chain Amino Acids (Isoleucine, Leucine, Valine): The peptide is rich in branched-chain amino acids, which play crucial structural roles.

Isoleucine (p2) and Leucine (p9): As the primary N- and C-terminal anchors, respectively, their hydrophobic side chains are essential for securing the peptide in the binding groove of the HLA-A*02:01 molecule. nih.gov The fit of these residues into the corresponding B and F pockets of the HLA molecule is a primary determinant of binding stability.

Aromatic Residues (Phenylalanine): The two Phenylalanine residues at positions 5 and 7 are critical to the peptide's function.

Phenylalanine (p5): This residue is a major TCR contact point. Its bulky aromatic side chain points away from the MHC molecule, making it a prominent feature for TCR recognition. nih.gov Studies using substituted peptides at this position confirm its importance in defining the specificity of T-cell clonotypes. frontiersin.org

Phenylalanine (p7): This residue contributes to the central hydrophobic core of the peptide within the binding groove.

Role of Glycine (B1666218) and Threonine in Conformational Flexibility and Function

Glycine (p1 and p4): Glycine, the smallest amino acid, imparts conformational flexibility.

Glycine (p1): Its presence at the N-terminus allows for necessary adjustments as the p2 anchor (Isoleucine) settles into its binding pocket. While not a primary anchor itself, its minimal side chain avoids steric hindrance.

Glycine (p4): Located in the central region of the peptide, it provides a degree of flexibility that allows the peptide backbone to adopt the bulged conformation typically seen when bound to HLA-A*02:01. This conformation is crucial for correctly positioning the TCR-facing residues. nih.gov

Threonine (p8): Threonine is a polar amino acid whose hydroxyl group can form important interactions. In the crystal structure of the GILGFVFTL-HLA-A*02:01 complex, the side chain of Threonine at p8 is solvent-exposed and available for interaction with the TCR, acting as another key contact point that determines the specificity of T-cell recognition.

Influence of Hydrophobicity and Charge on Biological Activity

Hydrophobicity: The peptide sequence is dominated by hydrophobic amino acids (I, L, F, V). This is critical for its primary function of binding to the HLA-A*02:01 molecule, whose peptide-binding groove is itself a largely hydrophobic environment. The hydrophobic interactions between the peptide's anchor residues (p2-Ile, p9-Leu) and the corresponding pockets of the HLA molecule are the main driving force for stable complex formation. nih.govnih.gov Studies on other peptides have shown that there is often an optimal hydrophobicity for biological activity; for GILGFVFTL, its specific hydrophobic character is finely tuned for high-affinity binding to its restricting HLA allele. nih.govresearchgate.net

Charge: At a physiological pH of ~7.4, the peptide H-Gly-Ile-Leu-Gly-Phe-Val-Phe-Thr-Leu-OH has no amino acids with charged side chains. The only charges are at the N-terminal amino group (positive) and the C-terminal carboxyl group (negative), which are neutralized by the formation of the peptide bonds within the main chain, leaving the terminal charges. This lack of charged side chains is advantageous for fitting into the non-polar pockets of the HLA-A*02:01 binding groove.

Investigation of Biological Activities Associated with Peptides Containing Similar Motifs to H Gly Ile Leu Gly Phe Val Phe Thr Leu Oh

Angiotensin-Converting Enzyme (ACE) Inhibitory Potential

Peptides that inhibit the angiotensin-converting enzyme (ACE) are crucial in the management of hypertension. The ACE inhibitory potential of peptides is often linked to their amino acid composition, particularly the presence of hydrophobic amino acids at the C-terminus. Several studies have identified ACE-inhibitory peptides from various natural sources, such as milk proteins, legumes, and marine organisms. For instance, a peptide derived from walnut protein, Trp-Pro-Glu-Arg-Pro-Pro-Gln-Ile-Pro, demonstrated ACE-inhibitory activity attributed to its hydrophobic amino acid content, including Trp and Pro. Similarly, peptides from bitter melon seed proteins, such as Val-Ser-Gly-Ala-Gly-Arg-Tyr, have also shown strong ACE-inhibitory effects.

The peptide H-Gly-Ile-Leu-Gly-Phe-Val-Phe-Thr-Leu-OH possesses several features that suggest potential ACE-inhibitory activity. The C-terminal tripeptide sequence is a key determinant for binding to the active site of ACE. The presence of hydrophobic amino acids such as Valine, Phenylalanine, and Leucine in the sequence of this compound, particularly at the C-terminal end, is a strong indicator of potential ACE-inhibitory properties.

Table 1: Examples of ACE-Inhibitory Peptides and their Characteristics

| Peptide Sequence | Source | Key Features | IC50 Value |

|---|---|---|---|

| Trp-Pro-Glu-Arg-Pro-Pro-Gln-Ile-Pro | Walnut Protein | Hydrophobic amino acids (Trp, Pro) | Not Specified |

| Val-Ser-Gly-Ala-Gly-Arg-Tyr | Bitter Melon Seed | Hydrophobic and aromatic residues | Not Specified |

| FFYY | Soybean | Aromatic amino acids | 1.9 μM |

| WHP | Soybean | Hydrophobic and aromatic residues | 4.8 μM |

| PPLLFAAL | Takifugu flavidus | Non-competitive inhibition | 28 μmol·L−1 |

Antioxidant Mechanisms and Radical Scavenging Activity

Peptides with antioxidant properties can neutralize free radicals, protecting cells from oxidative damage. The antioxidant capacity of peptides is significantly influenced by their amino acid composition, sequence, and structure. Aromatic and hydrophobic amino acids, such as Phenylalanine, Tyrosine, Tryptophan, Cysteine, and Methionine, are known to possess high antioxidant activity due to their ability to donate protons to scavenge unpaired electrons or radicals.

The peptide this compound contains several hydrophobic residues (Ile, Leu, Phe, Val) and an aromatic residue (Phe), suggesting it may exhibit radical scavenging activity. Studies on peptides from various sources, including bullfrog skin and corn, have demonstrated the importance of hydrophobic amino acids in antioxidant activity. For example, a novel antioxidant peptide from bullfrog skin, LEELEEELEGCE, effectively quenched different free radicals. Similarly, corn-derived peptides rich in hydrophobic amino acids showed significant free radical scavenging activities.

The potential antioxidant mechanisms of this compound could involve hydrogen atom transfer, where the phenolic group of Phenylalanine donates a hydrogen atom to a free radical, thereby neutralizing it.

Table 2: Examples of Antioxidant Peptides and their Radical Scavenging Activities

| Peptide Sequence | Source | Scavenged Radical | IC50 Value |

|---|---|---|---|

| LEELEEELEGCE | Bullfrog Skin | DPPH, Hydroxyl, Superoxide, Peroxyl | 16.1 μM, 12.8 μM, 34.0 μM, 32.6 μM |

| Tyr-Phe-Cys-Leu-Thr (YFCLT) | Corn | ABTS | 37.63 µM |

| VGFC | Mixed-Distillate Fermented Baijiu Grains and Soy Sauce Residue | DPPH | 0.51 mg/mL |

Anti-inflammatory Modulatory Effects

Peptides can exert anti-inflammatory effects by modulating the production of pro-inflammatory and anti-inflammatory cytokines. The presence of hydrophobic and positively charged residues in a peptide's sequence can contribute to its anti-inflammatory properties. For instance, a designed peptide, KCF18, which has amphiphilic properties with positively charged and hydrophobic residues, was shown to bind to pro-inflammatory cytokines like TNF-α and IL-6, thereby inhibiting the inflammatory response.

The peptide this compound is predominantly hydrophobic, which may facilitate its interaction with cell membranes and subsequent modulation of inflammatory signaling pathways. Although it lacks a net positive charge, the hydrophobic nature could still play a role in its potential anti-inflammatory effects. Peptides with hydrophobic amino acids have been shown to influence the expression of inflammatory mediators.

Table 3: Peptides with Anti-inflammatory Modulatory Effects

| Peptide | Mechanism | Effect |

|---|---|---|

| KCF18 | Binds to TNF-α and IL-6 | Inhibits cytokine-induced inflammatory response |

| LL-37 | Binds to G protein-coupled receptors | Mediates both pro- and anti-inflammatory responses |

Immunomodulatory Properties

Bioactive peptides can modulate the immune system by stimulating or suppressing various immune responses. These immunomodulatory effects can include activating macrophages, stimulating phagocytosis, and influencing the production of cytokines and immunoglobulins. The immunomodulatory activity of peptides is often associated with their amino acid composition and sequence. For example, peptides containing Tyrosine (Y) and Glycine (B1666218) (G) motifs have been identified as potential immunomodulators.

The peptide this compound contains a Glycine-Ileucine-Leucine motif at its N-terminus. While specific studies on the immunomodulatory properties of this exact motif are limited, the presence of hydrophobic residues is known to be important for the interaction of peptides with immune cells. For instance, host defense peptides, which are typically cationic and contain a significant proportion of hydrophobic residues, play a crucial role in modulating the innate immune system. The influenza virus-derived peptide GILGFVFTL is a well-known T-cell epitope that can elicit a robust immune response. This suggests that peptides with similar sequences, like this compound, could also have immunomodulatory potential.

Enzyme Substrate Specificity and Inhibitory Capacity

Peptides can act as substrates or inhibitors for various enzymes, including proteases like cathepsin B and matrix metalloproteinases (MMPs). The specificity of these interactions is determined by the amino acid sequence of the peptide.

Cathepsin B: Cathepsin B is a lysosomal cysteine protease that plays a role in protein degradation. Studies on its substrate specificity have shown a preference for hydrophobic amino acids at the P2 position of the substrate. Cathepsin B also shows a preference for basic residues like Arginine and Lysine at the P1 position. The peptide this compound contains hydrophobic residues at positions that could potentially interact with the active site of cathepsin B. For example, Phenylalanine at P2 and Leucine at P1 could be recognized by the enzyme.

Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Peptides can act as inhibitors of MMPs. For example, peptide inhibitors have been designed to target the active site of MMP-2 and MMP-9. Peptides containing the sequence motif Gly-Leu have been shown to be cleaved by MMP-1. The presence of the Leu-Gly motif within this compound suggests it could potentially interact with MMPs, either as a substrate or an inhibitor.

Table 4: Enzyme Interactions with Peptides Containing Similar Motifs

| Enzyme | Peptide/Motif | Interaction |

|---|---|---|

| Cathepsin B | Peptides with hydrophobic residues at P2 | Substrate recognition |

| MMP-1 | Gly~Leu | Cleavage site |

| MMP-2 | HWWQWPSSLQLRGGGS | Inhibition (IC50 = 78.0 nM) |

| MMP-2 | HNWTRWLLHPDRGGGS | Inhibition (IC50 = 38.8 nM) |

Antimicrobial Spectrum and Membrane Interaction Studies

Antimicrobial peptides (AMPs) are a crucial component of the innate immune system and typically possess cationic and hydrophobic properties. These characteristics allow them to interact with and disrupt the membranes of microorganisms. The hydrophobicity of a peptide is a key factor in its antimicrobial activity, as it facilitates the peptide's insertion into the lipid bilayer of bacterial membranes.

The peptide this compound is highly hydrophobic due to the presence of multiple Ile, Leu, Phe, and Val residues. This high hydrophobicity suggests a potential for interaction with lipid membranes. While it lacks a net positive charge, which is a common feature of many AMPs, its hydrophobic nature alone could contribute to antimicrobial activity. The interaction of hydrophobic peptides with membranes can lead to membrane perturbation and leakage of cellular contents.

Ligand Binding Profile with Relevant Biological Receptors

Peptides can act as ligands for various biological receptors, including G-protein coupled receptors (GPCRs) such as opioid receptors. The binding affinity and selectivity of a peptide for a receptor are determined by its amino acid sequence and conformation.

Opioid Receptors: Opioid peptides, both endogenous and synthetic, play a critical role in pain modulation by binding to mu (μ), delta (δ), and kappa (κ) opioid receptors. The N-terminal Tyrosine residue is a common feature of many opioid peptides and is crucial for their interaction with the receptor. While this compound does not possess this N-terminal Tyrosine, the presence of Phenylalanine residues, which are also aromatic, may allow for some interaction with opioid receptors. For example, endomorphin-2 (Tyr-Pro-Phe-Phe-NH2) contains two Phenylalanine residues and is a potent and selective agonist for the μ-opioid receptor. The Phe-Val-Phe motif within this compound could potentially mimic the Phe-Phe motif in endomorphin-2, suggesting a possibility for weak interaction with opioid receptors.

Peptidomimetic Design and Drug Discovery Strategies Based on H Gly Ile Leu Gly Phe Val Phe Thr Leu Oh

Rational Design of Stable Peptide Analogues

The rational design of stable analogues of H-Gly-Ile-Leu-Gly-Phe-Val-Phe-Thr-Leu-OH aims to create molecules that mimic the parent peptide's essential features for T-cell recognition while being more resistant to degradation. This involves strategic chemical modifications to the peptide's structure.

One prominent strategy is the use of retro-inverso peptides . These analogues are synthesized using D-amino acids in the reverse sequence of the parent L-peptide. aai.orgresearchgate.net This modification results in a molecule with a similar spatial arrangement of side chains, which is crucial for biological activity, but with reversed peptide bonds that are not recognized by proteases. A patent has described a retro-analogue of this compound with the sequence HO-m(R,S)Leu(D)-Thr(D)Phe-(D)Val-(D)Phe-(D)Phe-Gly-(D)Leu-gIle-Gly-H. researchgate.net

Another approach involves the creation of partially modified retro-inverso (PMRI) pseudopeptides . In one study, a PMRI analogue of the M1 58-66 epitope was synthesized where the peptide bond between the first two amino acids (Gly-Ile) was reversed. This specific modification was shown to bind effectively to the HLA-A2 molecule and could stimulate cytotoxic T lymphocytes (CTLs) specific to the natural epitope. aai.org

The introduction of non-proteogenic amino acids is also a key strategy. Research on chemically enhanced altered peptide ligands (CPLs) for the this compound epitope has shown that incorporating such amino acids can enhance the binding affinity to the MHC molecule. nih.gov However, it is crucial to note that while these CPLs may induce higher T-cell frequencies, the induced T-cells may not always effectively recognize the original wild-type peptide, and in some cases, could even enhance pathology after a viral challenge. nih.gov

| Analogue Type | Modification Strategy | Rationale | Research Finding |

| Retro-inverso Analogue | Reversal of peptide sequence with D-amino acids | Mimics side-chain topology while resisting proteolysis | A retro-analogue has been synthesized and patented. researchgate.net |

| Partially Modified Retro-inverso (PMRI) | Reversal of a specific peptide bond | Enhances stability at a critical cleavage site while maintaining recognition | A PMRI analogue of M1 58-66 binds to HLA-A2 and stimulates epitope-specific CTLs. aai.org |

| Chemically Enhanced Altered Peptide Ligands (CPLs) | Incorporation of non-proteogenic amino acids | Improves MHC-binding affinity and immunogenicity | CPLs can induce higher T-cell frequencies, but cross-reactivity with the wild-type peptide can be limited. nih.gov |

Development of Non-Peptide Mimics with Similar Pharmacophores

The development of non-peptide mimics moves a step beyond simple peptide modifications by creating small molecules that replicate the essential pharmacophoric features of this compound required for its biological activity. A pharmacophore is the three-dimensional arrangement of functional groups necessary for molecular recognition and biological activity.

For this compound, the pharmacophore is largely defined by its conformation when bound to the HLA-A*02:01 molecule. researchgate.netnih.gov The key interactions involve the side chains of specific amino acids pointing into the binding groove of the HLA molecule (anchor residues) and others pointing outwards for T-cell receptor (TCR) recognition.

A significant breakthrough in this area was the design of a non-natural D-amino acid mimic of this compound. Using synthetic combinatorial libraries, a peptide with the sequence gppqwnnpp (using single-letter codes for D-amino acids) was identified. researchgate.net Despite having minimal sequence homology to the original peptide, this D-amino acid agonist was able to stimulate and expand polyfunctional CD8+ T cells that could cross-recognize the native L-amino acid epitope. researchgate.net This demonstrates that a completely different chemical entity can be designed to mimic the functional properties of the original peptide.

| Mimic Type | Design Approach | Key Feature | Outcome |

| D-amino acid agonist (gppqwnnpp) | Screening of synthetic combinatorial libraries | Mimics the three-dimensional conformation and TCR contact points of the native peptide | Stimulated and expanded polyfunctional CD8+ T cells that cross-recognized the native epitope. researchgate.netnih.gov |

Strategies to Enhance Metabolic Stability and Resistance to Proteolysis

Enhancing the metabolic stability and resistance to proteolysis of this compound is a critical step towards its development as a therapeutic agent. Several strategies can be employed to achieve this, some of which have been specifically studied in the context of this peptide.

As previously mentioned, the use of D-amino acids is a highly effective strategy. The D-amino acid agonist "gppqwnnpp" was shown to be highly stable in human serum and gastric acid, which is in stark contrast to the rapid degradation of the native L-peptide. researchgate.net This intrinsic resistance to physical and enzymatic degradation makes such mimics suitable for alternative administration routes, including oral delivery. researchgate.net

Retro-inverso modifications , as discussed in section 6.1, also confer significant proteolytic resistance. aai.orgresearchgate.net By reversing the peptide bonds, these analogues evade recognition by proteases that are specific for L-amino acid peptide bonds.

Other general strategies that can be applied to this compound include:

N-methylation : The addition of a methyl group to the nitrogen atom of the peptide backbone can sterically hinder the approach of proteases and can also help to constrain the peptide into a more stable conformation.

Cyclization : Linking the N- and C-termini of the peptide can protect it from exopeptidases, which cleave amino acids from the ends of the peptide chain. Cyclization also reduces the conformational flexibility of the peptide, which can lead to increased stability and binding affinity. nih.gov

Peptide bond isosteres : Replacing the amide bond with other chemical linkages that are not susceptible to enzymatic cleavage is another effective strategy.

| Strategy | Mechanism of Action | Application to this compound |

| D-amino acid substitution | D-amino acids are not recognized by proteases. | The D-amino acid mimic "gppqwnnpp" demonstrated high stability in serum and gastric acid. researchgate.net |

| Retro-inverso modification | Reversal of peptide bonds prevents protease recognition. | A retro-analogue and a partially modified retro-inverso analogue have been designed. aai.orgresearchgate.net |

| N-methylation | Steric hindrance and conformational constraint. | A general strategy applicable to enhance stability. |

| Cyclization | Protection from exopeptidases and conformational constraint. | A general strategy to improve stability and potentially binding affinity. nih.gov |

Scaffold Design and Conformational Restrictions in Peptidomimetics

Scaffold-based design involves using a rigid molecular framework to hold the key pharmacophoric elements of this compound in the correct orientation for biological activity. This approach can lead to highly potent and selective peptidomimetics with improved drug-like properties.

The design of such scaffolds is guided by the conformational restrictions imposed on the peptide when it binds to the HLA-A02:01 molecule. researchgate.net X-ray crystallography studies have revealed the precise conformation of this compound in the HLA-A02:01 binding groove. researchgate.net The peptide adopts a bulged conformation, with the side chains of certain residues pointing into the binding pockets of the HLA molecule and others exposed for TCR interaction.

This structural information is invaluable for designing scaffolds that can present the key side chains in a similar spatial arrangement. For example, a heterocyclic scaffold could be designed to position functional groups that mimic the side chains of the key TCR-contact residues of this compound.

Furthermore, constraining the peptide or peptidomimetic in its bioactive conformation can reduce the entropic penalty upon binding, potentially leading to higher affinity. However, it is a complex process, as overly rigid structures might not be able to adapt to the binding site. In the context of the M1 58-66 epitope, studies with chemically enhanced altered peptide ligands have shown that modifications can subtly alter the peptide's conformation, which in turn affects T-cell recognition. nih.gov This underscores the delicate balance required in designing conformationally restricted peptidomimetics.

| Design Principle | Rationale | Relevance to this compound |

| Scaffold-based design | A rigid framework presents key pharmacophoric groups in the correct orientation. | Scaffolds can be designed to mimic the bioactive conformation of the peptide when bound to HLA-A02:01. |

| Conformational restriction | Pre-organizing the molecule in its bioactive conformation can enhance binding affinity. | The known structure of the peptide in the HLA-A02:01 complex provides a blueprint for designing conformationally constrained analogues. researchgate.net |

| Maintaining TCR-facing residues | The spatial orientation of residues recognized by the T-cell receptor is critical for activity. | Any designed scaffold or constrained analogue must present the key TCR-contact residues in a similar manner to the native peptide. |

Computational and Theoretical Approaches in the Study of H Gly Ile Leu Gly Phe Val Phe Thr Leu Oh

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, in this case, H-Gly-Ile-Leu-Gly-Phe-Val-Phe-Thr-Leu-OH) when bound to a second molecule (the receptor, typically a protein). This method is crucial for identifying potential biological targets and understanding the molecular basis of the peptide's activity. The process involves sampling a vast number of possible conformations and orientations of the peptide within the binding site of a target protein and then using a scoring function to rank the most favorable binding poses.

For this compound, docking studies would elucidate key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the peptide-protein complex. For instance, the hydroxyl group of the Threonine (Thr) residue and the peptide backbone's amide and carbonyl groups are potential hydrogen bond donors and acceptors. The bulky, nonpolar side chains of Isoleucine (Ile), Leucine (Leu), Valine (Val), and Phenylalanine (Phe) are likely to drive binding through hydrophobic interactions within a corresponding pocket on the receptor surface.

A hypothetical docking study against a target protein might yield results that can be summarized in a data table, highlighting the primary interactions and their corresponding energies.

Table 1: Hypothetical Molecular Docking Results for this compound This table is illustrative and represents typical data generated from a molecular docking simulation.

| Peptide Residue | Interacting Receptor Residue | Interaction Type | Estimated Binding Energy Contribution (kcal/mol) |

| Gly1 | Arg121 | Hydrogen Bond | -2.5 |

| Ile2 | Trp88 | Hydrophobic | -1.8 |

| Leu3 | Val92 | Hydrophobic | -1.9 |

| Phe5 | Tyr150 | Pi-Pi Stacking | -3.1 |

| Val6 | Leu95 | Hydrophobic | -1.7 |

| Phe7 | Phe148 | Hydrophobic | -2.2 |

| Thr8 | Asp75 | Hydrogen Bond | -3.5 |

| Leu9 | Ala91 | Hydrophobic | -1.5 |

Molecular Dynamics Simulations for Conformational Sampling and Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the peptide's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, flexibility, and the stability of the peptide both in solution and when bound to a receptor.

For this compound, an MD simulation would reveal its conformational landscape. Due to its linear and flexible nature, the peptide can adopt a multitude of shapes in an aqueous environment. MD simulations can identify the most populated and energetically stable conformations. Key analyses from an MD trajectory include Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to pinpoint flexible regions of the peptide. The presence of two Phenylalanine residues suggests that intramolecular pi-pi stacking could be a significant factor in stabilizing certain conformations, a phenomenon that MD simulations are well-suited to explore.

Quantum Chemical Methods (e.g., Density Functional Theory) for Electronic Structure Analysis

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to study the electronic structure of molecules with high accuracy. Unlike the classical mechanics-based approaches of docking and MD, DFT calculations provide detailed information about electron distribution, molecular orbitals, and reaction mechanisms.

For this compound, DFT could be used to:

Calculate the precise geometry of the peptide's most stable conformation in a vacuum or implicit solvent.

Determine the distribution of electrostatic potential on the molecular surface, identifying nucleophilic and electrophilic sites prone to interaction.

Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the peptide's chemical reactivity and electronic transition properties. The aromatic rings of the Phenylalanine residues would be of particular interest in these analyses.

De Novo Peptide Design and Optimization Algorithms

De novo peptide design involves creating new peptide sequences with desired properties from scratch, guided by computational algorithms. If this compound were identified as a hit compound with a specific biological activity, these algorithms could be used to design analogs with improved potency, stability, or specificity.

These algorithms work by exploring the vast sequence and conformational space to identify novel peptides that are predicted to bind a target with high affinity. They might suggest mutations to the original sequence—for example, replacing Leucine with a more hydrophobic residue to enhance binding or substituting Glycine (B1666218) with Alanine (B10760859) to reduce conformational flexibility. The goal is to optimize the peptide's properties based on a predefined scoring function that often incorporates binding energy and other structural parameters.

Predictive Models for Biological Activity based on Structural Descriptors

Quantitative Structure-Activity Relationship (QSAR) models are predictive tools that correlate a compound's structural or physicochemical properties (descriptors) with its biological activity. For a series of peptides related to this compound, a QSAR model could be developed to predict their activity without the need for extensive experimental testing.

Structural descriptors for the peptide would be calculated, including molecular weight, logP (a measure of hydrophobicity), number of hydrogen bond donors/acceptors, and more complex 3D descriptors derived from its computed conformation. These descriptors would then be used to build a mathematical model that relates them to an experimentally determined activity (e.g., IC50).

Table 2: Example Structural Descriptors for this compound This table contains calculated or estimated physicochemical properties that would be used as descriptors in a predictive model.

| Descriptor | Value | Description |

| Molecular Formula | C49H77N9O11 | The elemental composition of the peptide. |

| Molecular Weight | 976.2 g/mol | The mass of one mole of the peptide. |

| LogP (estimated) | ~1.5 - 2.5 | A measure of the molecule's hydrophobicity. |

| Hydrogen Bond Donors | 11 | Number of atoms capable of donating a hydrogen bond. |

| Hydrogen Bond Acceptors | 11 | Number of atoms capable of accepting a hydrogen bond. |

| Rotatable Bonds | 25 | The number of bonds that allow free rotation, indicating flexibility. |

| Topological Polar Surface Area | 308 Ų | The surface area of polar atoms, related to membrane permeability. |

By leveraging these computational and theoretical approaches, researchers can build a comprehensive, multi-scale understanding of this compound, from its electronic structure to its potential as a therapeutic agent, thereby accelerating the pace of peptide-based drug discovery and design.

Advanced Research Perspectives and Future Directions for H Gly Ile Leu Gly Phe Val Phe Thr Leu Oh Research

Integration of Artificial Intelligence and Machine Learning in Peptide Design

The advent of artificial intelligence (AI) and machine learning (ML) has begun to revolutionize peptide-based drug discovery. chemicalbook.com These computational tools can analyze vast datasets of peptide sequences and their corresponding biological activities to identify patterns that are not apparent to human researchers. novoprolabs.com For a novel peptide such as H-Gly-Ile-Leu-Gly-Phe-Val-Phe-Thr-Leu-OH, AI and ML can be pivotal in predicting its structure, potential functions, and in designing analogs with enhanced properties.

Machine learning models, including deep generative models and predictive algorithms, can be trained on existing peptide libraries to learn the complex relationships between amino acid sequence, structure, and function. chemicalbook.comnovoprolabs.com These models can then be used to:

Predict Bioactivity: Generate predictions about the likely biological activities of this compound, such as antimicrobial, anti-inflammatory, or cell-penetrating capabilities.

Optimize Peptide Sequences: Propose modifications to the original peptide sequence to improve desired characteristics like target affinity, stability, and cell permeability, while minimizing potential off-target effects. peptideweb.com

De Novo Design: Generate entirely new peptide sequences with potentially superior therapeutic profiles based on a desired functional outcome. chemicalbook.com

The process often involves representing the peptide in a format that an ML model can understand, such as a one-dimensional sequence or a more complex three-dimensional graph representation of its structure. peptideweb.com By applying AI, researchers can circumvent the time-consuming and costly process of synthesizing and testing countless peptide variations, instead focusing on a smaller set of promising candidates.

Below is a hypothetical table illustrating how AI could be used to generate and screen virtual analogs of this compound for improved properties.

Table 1: Hypothetical AI-Generated Analogs of this compound

| Original Sequence | Analog Sequence | Predicted Property Enhancement | AI Model Used |

| This compound | H-Ala -Ile-Leu-Gly-Phe-Val-Phe-Thr-Leu-OH | Increased Stability | Predictive Stability Model |

| This compound | H-Gly-Ile-Leu-Gly-Trp -Val-Phe-Thr-Leu-OH | Enhanced Target Binding | Generative Adversarial Network (GAN) |

| This compound | H-Gly-Ile-Leu-Gly-Phe-Val-Arg -Thr-Leu-OH | Improved Cell Penetration | Recurrent Neural Network (RNN) |

Novel Methodologies for Activity Screening and High-Throughput Analysis

For a peptide like this compound and its analogs, several HTS methodologies could be employed:

SPOT Synthesis and Screening: This technique involves synthesizing peptides on a cellulose (B213188) membrane, which can then be directly used in assays to screen for activities such as antimicrobial or antibiofilm efficacy. wikipedia.org This method is cost-effective and allows for highly parallel synthesis and screening. wikipedia.org

Phage Display: This is a powerful high-throughput method for identifying peptide ligands for a variety of biological targets. A library of peptides is expressed on the surface of bacteriophages, and those that bind to a target of interest can be isolated and identified. mdpi.com

Reporter Gene Assays: These assays are used to screen for peptides that can modulate the activity of specific signaling pathways. For instance, a cell line can be engineered to produce a fluorescent or luminescent protein in response to the activation of a particular pathway. ncert.nic.in

Colorimetric and Fluorescence-Based Assays: These are simple and rapid assays that can be adapted for high-throughput screening of various peptide activities, such as enzyme inhibition or receptor binding. nih.govnih.gov

The following table summarizes some of the novel screening methodologies that could be applied to this compound.

Table 2: Novel Screening Methodologies for Peptide Analysis

| Methodology | Principle | Application for this compound |

| SPOT Synthesis | Peptides are synthesized on a solid support and screened for activity. wikipedia.org | Rapidly screen analogs for antimicrobial or anti-inflammatory activity. |

| Phage Display | Peptides are displayed on phage surfaces to identify binding partners. mdpi.com | Identify protein targets for the peptide. |

| Reporter Gene Assays | Genetically modified cells report on pathway activation. ncert.nic.in | Determine if the peptide modulates specific signaling pathways. |

| Competitive Binding Assays | Measures the ability of a test peptide to displace a known fluorescently labeled ligand. nih.gov | Quantify the binding affinity of the peptide to a target protein. |

Table 3: Hypothetical High-Throughput Screening Results

| Peptide Sequence | Antimicrobial Activity (MIC in µM) | Anti-inflammatory Activity (% Inhibition of TNF-α) |

| This compound | >100 | 15% |

| H-Ala-Ile-Leu-Gly-Phe-Val-Phe-Thr-Leu-OH | >100 | 25% |

| H-Gly-Ile-Leu-Gly-Trp-Val-Phe-Thr-Leu-OH | 50 | 45% |

| H-Gly-Ile-Leu-Gly-Phe-Val-Arg-Thr-Leu-OH | 25 | 60% |

Exploration of Untapped Biological Pathways for Peptide Modulation

A significant challenge and opportunity in peptide research is the identification of novel biological pathways that can be modulated for therapeutic benefit. nih.gov Peptides, due to their specificity and ability to interact with a wide range of molecular targets, are well-suited for this purpose. mdpi.com For a novel peptide like this compound, whose biological function is unknown, a systematic exploration of its effects on various cellular pathways is a crucial research direction.

Given the hydrophobic nature of many of its constituent amino acids, this peptide may interact with cell membranes or hydrophobic pockets on protein surfaces. wikipedia.org This suggests several potential areas of investigation:

Modulation of Protein-Protein Interactions: Many disease processes are driven by aberrant protein-protein interactions. Peptides can be designed to mimic one of the interacting partners, thereby disrupting the pathological interaction.

Targeting G-Protein Coupled Receptors (GPCRs): GPCRs are a large family of cell surface receptors that are involved in a vast array of physiological processes and are common drug targets. mdpi.com

Immune System Modulation: Peptides can act as immunomodulators, either by suppressing or enhancing immune responses. nih.gov This makes them attractive candidates for treating autoimmune diseases or for use in vaccines.

Targeting Ion Channels: Ion channels are critical for cellular communication and are implicated in numerous diseases. Peptides can be developed to selectively block or activate specific ion channels. nih.gov

The investigation of these pathways can be facilitated by techniques such as transcriptomics, proteomics, and metabolomics, which provide a global view of the changes within a cell upon treatment with the peptide.

The following table outlines some potential biological pathways that could be investigated for modulation by this compound.

Table 4: Potential Biological Pathways for Modulation

| Pathway/Target Class | Rationale for Investigation | Potential Therapeutic Area |

| Protein-Protein Interactions | The peptide's sequence may mimic a binding motif. | Oncology, Infectious Diseases |

| G-Protein Coupled Receptors (GPCRs) | Many peptides are natural ligands for GPCRs. mdpi.com | Metabolic Disorders, Neurology |

| Inflammatory Signaling Pathways | Peptides can mimic endogenous anti-inflammatory molecules. nih.gov | Autoimmune Diseases, Chronic Inflammation |

| Ion Channels | The peptide's structure may allow it to interact with channel pores or gates. | Pain Management, Cardiovascular Disease |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying H-Gly-Ile-Leu-Gly-Phe-Val-Phe-Thr-Leu-OH?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the standard approach, utilizing Fmoc/t-Bu chemistry for stepwise assembly. Post-synthesis, reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile) is critical for purification. Purity validation should exceed 95%, confirmed by analytical HPLC and mass spectrometry (MS) . For reproducible results, adhere to protocols emphasizing reaction time, temperature, and coupling efficiency monitoring .

Q. Which spectroscopic techniques are essential for characterizing this peptide?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (1D , , and 2D COSY/TOCSY) resolves sequence-specific structural features, while MS (MALDI-TOF or ESI-MS) confirms molecular weight. Circular dichroism (CD) spectroscopy in aqueous and membrane-mimetic environments (e.g., SDS micelles) provides secondary structure insights (e.g., α-helix, β-sheet propensity). Report spectral data with solvent system details and calibration standards .

Q. How should researchers design in vitro bioactivity assays for this peptide?

- Methodological Answer : Use cell-based assays (e.g., receptor binding via fluorescence polarization or SPR) with appropriate controls (e.g., scrambled peptide, vehicle). For enzyme inhibition studies, employ kinetic assays (e.g., Michaelis-Menten plots) and validate results with IC values calculated using nonlinear regression. Include triplicate replicates and statistical significance thresholds (e.g., p < 0.05) to address variability .

Advanced Research Questions

Q. What experimental considerations are critical for in vivo studies of this peptide’s pharmacokinetics?

- Methodological Answer : Address proteolytic degradation by incorporating stability assays in plasma/serum. For pharmacokinetic (PK) profiling, use radiolabeled (e.g., ) or fluorescently tagged peptides in rodent models. Measure parameters like half-life (t), clearance (CL), and bioavailability (F%) via LC-MS/MS. Adhere to NIH guidelines for animal studies, including sample size justification and ethical approval documentation .

Q. How can researchers resolve contradictions in bioactivity data across different assay systems?

- Methodological Answer : Cross-validate results using orthogonal methods (e.g., SPR vs. cell-based assays). Analyze discrepancies by comparing experimental conditions: buffer pH, ion concentration, temperature, and cell line specificity (e.g., HEK293 vs. primary cells). Apply multivariate statistical analysis (e.g., ANOVA with post-hoc tests) to identify confounding variables. Replicate studies in independent labs to confirm reproducibility .

Q. What computational strategies predict the peptide’s interaction with biological targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using X-ray/NMR-derived receptor structures (PDB ID). Molecular dynamics (MD) simulations (e.g., GROMACS) over ≥100 ns trajectories assess binding stability and conformational changes. Validate predictions with mutagenesis studies (e.g., alanine scanning) to identify critical residues. Report force field parameters and solvent models explicitly .

Data Analysis & Reporting

Q. What statistical frameworks are appropriate for analyzing dose-response relationships?

- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate EC/IC. Report confidence intervals (95% CI) and goodness-of-fit metrics (R). For multiplex assays (e.g., cytokine profiling), apply correction methods (Bonferroni, Benjamini-Hochberg) to minimize false discovery rates (FDR). Raw data must be archived in repositories (e.g., Zenodo) for transparency .

Q. How should researchers document peptide stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines) at 25°C/60% RH and 40°C/75% RH. Monitor degradation via HPLC-MS at intervals (0, 1, 3, 6 months). Use Arrhenius equation to extrapolate shelf-life. Report lyophilization protocols (e.g., cryoprotectants like trehalose) and storage buffers (e.g., PBS vs. acetate) to guide handling .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.